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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilicity of the fluorescent

dye ATTO 590. Understanding the hydrophilic nature of a fluorophore is critical for its

successful application in various biological research and drug development contexts, as it

influences solubility, aggregation, non-specific binding, and performance in aqueous

environments.

Executive Summary
ATTO 590 is a rhodamine-based fluorescent dye widely used for labeling proteins, nucleic

acids, and other biomolecules. It is characterized by its strong absorption, high fluorescence

quantum yield, and exceptional photo- and thermal stability.[1][2] While generally described as

"moderately hydrophilic," a deeper analysis of its physicochemical properties reveals a more

nuanced profile that balances hydrophilic and hydrophobic characteristics. This guide will delve

into the quantitative measures of its hydrophilicity, relevant experimental protocols, and the

practical implications for its use in research and development.

Physicochemical Properties of ATTO 590
The hydrophilicity of a dye is determined by its chemical structure and can be quantified

through various parameters.

Chemical Structure
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ATTO 590 belongs to the class of rhodamine dyes.[1][2] Rhodamines are characterized by a

xanthene core. The overall hydrophilicity of the molecule is a balance between the hydrophobic

polycyclic aromatic core and any hydrophilic functional groups. The presence of charged

groups, such as carboxylates, can increase water solubility.

Below is a diagram illustrating the general structure of a rhodamine dye, highlighting the

regions that contribute to its hydrophilic or hydrophobic character.
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General Rhodamine Structure and Hydrophilicity

Rhodamine Core

Substituents

Xanthene Core
(Largely Hydrophobic)

Amino Groups
(Can be protonated, contributing

to hydrophilicity)

influences

Carboxyl Group
(Hydrophilic, especially when deprotonated)

influences

Other Substituents
(Can be designed to be

hydrophilic or hydrophobic)

influences

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shake-Flask Method for LogD Determination

Preparation

Experiment

Analysis

Prepare Pre-saturated
n-Octanol and PBS (pH 7.4)

Mix Dye with
Octanol and PBS

Prepare ATTO 590
Stock Solution

Shake to Equilibrate

Centrifuge to
Separate Phases

Sample Octanol and
Aqueous Phases

Measure Dye Concentration
(Spectrophotometry)

Calculate LogD
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ATTO 590-NHS Ester Bioconjugation Workflow

Protein in Amine-Free Buffer
(pH 8.3-8.5)

Mix and Incubate
(1-2 hours, RT, dark)

ATTO 590-NHS Ester
in DMSO/DMF

Purify via Size-Exclusion
Chromatography

Characterize Conjugate
(DOL, etc.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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